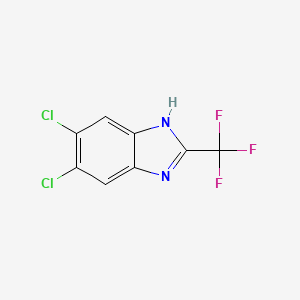

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole

Description

Properties

IUPAC Name |

5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3N2/c9-3-1-5-6(2-4(3)10)15-7(14-5)8(11,12)13/h1-2H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUMRUFFLHYXFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=C(N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177934 | |

| Record name | 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2338-25-2 | |

| Record name | 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2338-25-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002338252 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 5,6-dichloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Antiparasitic effects of 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole

Technical Guide: Antiparasitic Profile of 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole

Executive Summary

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole (referred to herein as BD-CF3 ) represents a distinct pharmacological entity within the benzimidazole class. Unlike standard anthelmintics (e.g., albendazole, mebendazole) that primarily target parasite

This guide provides a technical deep-dive for drug development professionals, detailing the compound's unique physicochemical properties, protonophore mechanism, antiparasitic spectrum, and the critical formulation strategies required to overcome its poor aqueous solubility.

Chemical Identity & Physicochemical Properties

The introduction of a trifluoromethyl group at the C2 position, combined with dichloro-substitution at C5 and C6, fundamentally alters the electronic character of the benzimidazole ring system compared to carbamate-derivatives.

| Property | Specification |

| IUPAC Name | 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole |

| CAS Registry | 2338-25-2 |

| Molecular Formula | C |

| Molecular Weight | 255.02 g/mol |

| Acidity (pKa) | ~5.04 (Acidic NH due to electron-withdrawing -CF |

| Solubility | High lipophilicity; negligible aqueous solubility ("Brick Dust") |

| Key Structural Feature | The electron-withdrawing -CF |

Mechanism of Action: Protonophore Uncoupling

Standard Benzimidazoles vs. BD-CF3

While albendazole inhibits glucose uptake indirectly by disrupting the microtubule network (tubulin binding), BD-CF3 directly collapses the proton electrochemical gradient (

The Protonophore Cycle

BD-CF3 functions as a lipophilic weak acid.[5] Its mechanism involves a cyclic shuttle process:

-

Protonation: In the acidic intermembrane space (high [H

]), the anionic form accepts a proton to become neutral. -

Translocation: The neutral, lipophilic molecule diffuses across the inner mitochondrial membrane.

-

Dissociation: In the alkaline matrix (low [H

]), the proton dissociates. -

Return: The delocalized negative charge (stabilized by the electron-withdrawing Cl and CF

groups) allows the anion to diffuse back to the intermembrane space, completing the cycle.

Result: Dissipation of the proton motive force (PMF) required for ATP synthesis, leading to parasite starvation and death.

Visualization: Mitochondrial Uncoupling Pathway

Caption: The cyclic protonophore mechanism of BD-CF3 dissipating the mitochondrial proton gradient.

Antiparasitic Spectrum & Efficacy[6][7][8][9]

BD-CF3 exhibits broad-spectrum activity against protozoa and specific helminths. Notably, it is effective against organisms that rely heavily on anaerobic energy metabolism (hydrogenosomes) or aerobic mitochondria.

Table 1: In Vitro Efficacy Profile (IC

| Organism | Strain | IC | Reference Standard |

| Protozoa | |||

| Giardia intestinalis | IMSS | 0.02 - 0.05 | Metronidazole (0.13) |

| Entamoeba histolytica | HM1-IMSS | 0.35 | Metronidazole (0.40) |

| Trichomonas vaginalis | GT-13 | 0.03 | Metronidazole (0.05) |

| Leishmania mexicana | (Promastigotes) | ~0.8 | Pentamidine |

| Helminths | |||

| Trichinella spiralis | Muscle Larvae | In vivo reduction* | Albendazole |

*Note: In vivo efficacy against T. spiralis is highly dependent on formulation (see Section 4).

Formulation Strategy: Overcoming "Brick Dust" Properties

A major hurdle in the development of BD-CF3 is its poor aqueous solubility, which severely limits oral bioavailability.

The Solution: Cyclodextrin Inclusion Complexes

Research by Matadamas-Martínez et al. demonstrated that encapsulating BD-CF3 in 2-hydroxypropyl-

-

Impact: The HP-

-CD complex reduced T. spiralis muscle larvae burden by 84% in murine models, whereas the pure compound showed low efficacy due to poor absorption.

Experimental Protocols

A. Synthesis of BD-CF3 (Phillips Cyclocondensation)

Principle: Acid-catalyzed condensation of phenylenediamines with trifluoroacetic acid.[6]

-

Reagents: 4,5-Dichloro-1,2-phenylenediamine (1.0 eq), Trifluoroacetic acid (TFA, excess).

-

Reaction: Reflux the diamine in neat TFA (or 4N HCl with TFA) for 3–6 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Neutralize with NH

OH or NaHCO -

Filter the precipitate and wash with ice-cold water.

-

-

Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate).

-

Validation: Confirm structure via

H-NMR and Mass Spectrometry (look for characteristic CF

B. Preparation of Inclusion Complex (Solubility Enhancement)

-

Equimolar Mixing: Dissolve BD-CF3 in a minimal amount of acetone. Dissolve HP-

-CD in distilled water (1:1 molar ratio). -

Dropwise Addition: Add the acetone solution dropwise to the aqueous cyclodextrin solution under constant stirring.

-

Equilibration: Stir for 24–48 hours at room temperature to allow complex formation.

-

Solvent Removal: Remove acetone via rotary evaporation.

-

Lyophilization: Freeze-dry the remaining aqueous solution to obtain the fluffy white solid complex.

Visualization: Synthesis & Formulation Workflow

Caption: Workflow from chemical synthesis to soluble cyclodextrin formulation.

References

-

Matadamas-Martínez, F., et al. (2010). "Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis." European Journal of Medicinal Chemistry, 45(7), 3135-3141.[7]

-

Matadamas-Martínez, F., et al. (2013). "Analysis of the effect of a 2-(trifluoromethyl)-1H-benzimidazole derivative on Trichinella spiralis muscle larvae."[8] Veterinary Parasitology, 194(2-4), 193-197.[8]

-

Hernández-Campos, A., et al. (2011). "Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity." Carbohydrate Polymers, 86(2), 1026-1034.

-

Jones, O. T. G., & Watson, W. A. (1965). "Properties of substituted 2-trifluoromethylbenzimidazoles as uncouplers of oxidative phosphorylation." Biochemical Journal, 96(3), 884.

-

Beechey, R. B. (1966). "The uncoupling of respiratory-chain phosphorylation by 4,5,6,7-tetrachloro-2-trifluoromethylbenzimidazole." Biochemical Journal, 98(1), 284.

Sources

- 1. Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of the effect of a 2-(trifluoromethyl)-1H-benzimidazole derivative on Trichinella spiralis muscle larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole in Agrochemical Research

Abstract

This technical guide provides a comprehensive overview of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole, a halogenated benzimidazole derivative with significant potential in agrochemical research. The benzimidazole scaffold is a well-established pharmacophore in the development of fungicides, and the incorporation of a trifluoromethyl group is known to enhance biological activity. This document delves into the synthesis, physicochemical properties, proposed mechanism of action, and potential applications of this compound as a fungicide. A detailed, field-proven protocol for in vitro fungicidal screening is provided to enable researchers to evaluate its efficacy against key phytopathogens. Furthermore, this guide discusses the environmental considerations and toxicological profile of related compounds, offering a holistic perspective for its development as a sustainable agrochemical.

Introduction: The Benzimidazole Scaffold in Modern Crop Protection

Benzimidazole and its derivatives have long been cornerstone compounds in the agrochemical industry, particularly as systemic fungicides with a broad spectrum of activity.[1][2] Their mechanism of action, primarily targeting the microtubule assembly in fungal cells, has proven effective against a wide range of plant diseases.[2][3][4] The introduction of a trifluoromethyl (-CF3) group at the 2-position of the benzimidazole ring is a key structural modification. The high electronegativity of the trifluoromethyl group can significantly alter the electronic properties of the molecule, often leading to increased lipophilicity and metabolic stability, which in turn can enhance its biological efficacy and cellular uptake.[5]

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole represents a promising candidate for agrochemical development, combining the proven fungicidal properties of the benzimidazole core with the potentiating effects of trifluoromethyl and dichloro substitutions on the benzene ring. This guide will explore the technical details necessary for researchers to synthesize, evaluate, and understand the potential of this compound in an agrochemical context.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₃Cl₂F₃N₂ | CymitQuimica[6] |

| Appearance | Crystalline solid | CymitQuimica[6] |

| Solubility | Limited solubility in water; soluble in organic solvents. | CymitQuimica[6] |

| Chemical Stability | The halogenated nature contributes to its chemical stability. | CymitQuimica[6] |

Note: Further experimental determination of properties such as melting point, pKa, and LogP is recommended for comprehensive characterization.

Synthesis of 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole

The most common and effective method for synthesizing 2-(trifluoromethyl)-benzimidazoles is the Phillips cyclocondensation reaction.[7] This involves the condensation of a substituted 1,2-phenylenediamine with trifluoroacetic acid.

Reaction Scheme

Caption: Synthesis of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole.

Step-by-Step Synthesis Protocol (Illustrative)

While a specific protocol for 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole is not detailed in readily available literature, the following is a generalized procedure based on the Phillips cyclocondensation for related compounds.[7]

Materials:

-

4,5-Dichloro-1,2-phenylenediamine

-

Trifluoroacetic acid

-

Hydrochloric acid (4M or equivalent)

-

Toluene

-

Activated charcoal

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,5-dichloro-1,2-phenylenediamine in a suitable solvent such as toluene.

-

Acid Addition: Slowly add an equimolar amount of trifluoroacetic acid to the solution.

-

Reflux: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Neutralization: Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: A Focus on Fungicidal Activity

The primary mode of action for benzimidazole fungicides is the disruption of microtubule formation in fungal cells.[2][3][4] This targeted action inhibits cell division (mitosis) and other essential cellular processes that rely on a functional cytoskeleton.

Signaling Pathway

Caption: Proposed fungicidal mechanism of action.

This disruption of the fungal cytoskeleton ultimately leads to the cessation of growth and proliferation of the pathogenic fungi.[2] The trifluoromethyl group likely enhances the binding affinity of the molecule to the β-tubulin subunit, thereby increasing its inhibitory potency.

In Vitro Fungicidal Activity: A Practical Guide

Evaluating the in vitro fungicidal activity of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole is a critical step in assessing its potential as an agrochemical. The mycelial growth inhibition assay is a standard and reliable method for this purpose.

Experimental Protocol: Mycelial Growth Inhibition Assay

This protocol is adapted from established methods for screening the antifungal activity of chemical compounds against phytopathogenic fungi.[8]

Materials and Equipment:

-

Pure culture of the target phytopathogenic fungus (e.g., Botrytis cinerea, Fusarium oxysporum)

-

Potato Dextrose Agar (PDA) medium

-

Sterile petri dishes

-

Stock solution of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole in a suitable solvent (e.g., DMSO)

-

Sterile distilled water

-

Micropipettes

-

Incubator

-

Laminar flow hood

-

Ruler or calipers

Procedure:

-

Preparation of Fungal Plates: Prepare PDA plates and inoculate the center of each plate with a small agar plug (approximately 5 mm in diameter) containing the mycelium of the target fungus. Incubate the plates at the optimal growth temperature for the fungus until the mycelium covers a significant portion of the plate.

-

Preparation of Test Compound Concentrations: Prepare a series of dilutions of the stock solution of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole in sterile distilled water to achieve the desired final concentrations in the agar (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Preparation of Amended Media: Autoclave the PDA medium and allow it to cool to approximately 45-50°C. Under sterile conditions in a laminar flow hood, add the appropriate volume of each test compound dilution to the molten PDA to achieve the desired final concentrations. Also, prepare a control plate with the solvent (e.g., DMSO) but without the test compound.

-

Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, take a 5 mm mycelial plug from the edge of the actively growing fungal culture and place it in the center of each amended PDA plate.

-

Incubation: Incubate the plates at the optimal temperature for the target fungus in the dark.

-

Data Collection: After a set incubation period (e.g., 3-7 days, or when the mycelium in the control plate has reached the edge), measure the diameter of the fungal colony in two perpendicular directions for each plate.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(DC - DT) / DC] x 100

-

Where DC is the average diameter of the fungal colony on the control plate, and DT is the average diameter of the fungal colony on the treated plate.

-

-

-

Data Analysis: Plot the percentage of inhibition against the concentration of the test compound to determine the EC₅₀ (Effective Concentration required to inhibit 50% of mycelial growth).

Potential Agrochemical Applications and Efficacy

While specific quantitative data for the agrochemical activity of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole is limited in public literature, the structural features and the known activity of related compounds suggest its primary potential as a fungicide. Benzimidazole fungicides are known to be effective against a range of ascomycete and basidiomycete fungi that cause diseases such as powdery mildews, apple scab, and various leaf spots.[1]

It is also plausible that this compound may exhibit herbicidal or insecticidal properties, as has been noted for other 2-(trifluoromethyl)benzimidazole derivatives.[1] Further screening against a panel of common weeds and insect pests would be necessary to explore these possibilities.

Environmental Fate and Toxicology

The environmental impact and toxicological profile of any new agrochemical are of paramount importance. For halogenated aromatic compounds, persistence in the environment and potential for bioaccumulation are key considerations.

-

Environmental Fate: Chlorinated aromatic compounds can be subject to microbial degradation in soil and water, although the rate of degradation can vary significantly depending on the specific structure and environmental conditions.[1] The presence of multiple chlorine atoms may increase the persistence of the molecule.

-

Ecotoxicity: The toxicity of halogenated benzimidazoles to non-target organisms, including aquatic life, needs to be thoroughly evaluated.[9]

It is crucial to conduct comprehensive environmental fate and ecotoxicological studies according to established regulatory guidelines before any large-scale application of this compound can be considered.

Conclusion and Future Directions

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole is a compound of significant interest for agrochemical research, building upon the well-established fungicidal properties of the benzimidazole scaffold. The synthetic route via the Phillips cyclocondensation is a viable approach for its preparation. The primary mechanism of action is likely the inhibition of fungal tubulin polymerization, a validated target for effective disease control.

Future research should focus on:

-

Optimization of the synthesis protocol to improve yield and purity.

-

Comprehensive screening of its fungicidal activity against a broad range of economically important plant pathogens to determine its spectrum of activity and EC₅₀ values.

-

Evaluation of its potential herbicidal and insecticidal activities.

-

Detailed studies on its environmental fate, including soil and water degradation, and its toxicological profile towards non-target organisms.

By systematically addressing these research areas, the full potential of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole as a novel and effective agrochemical can be realized.

References

-

A series of 2-(trifluoromethyl)-1H-benzimidazole derivatives (1a-1i) were synthesized via Phillips cyclocondensation of a substituted 1,2-phenylenediamine and trifluoroacetic acid. The synthesized compounds were evaluated in vitro against various protozoan parasites: Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis and Leishmania mexicana, and they showed nanomolar activities against the first three protozoa tested. Available at: [Link]

-

Valuable new synthetic intermediates, 5(6)-(chloromethyl)benzimidazoles, were prepared by the facile elimination of sulfur dioxide under the influence of thionyl chloride from benzimidazole-5(6)-methanesulfonic acids easily obtained from (3,4-diaminophenyl)methanesulfonic acid with formic-, or trifluoroacetic acid. Available at: [Link]

-

A series of 35 benzimidazole derivatives were synthesized from 2-chloromethyl-1H-benzimidazole in good yields. Their structures were characterized by 1H and 13C NMR and HRESIMS. Antifungal activities of all of the synthesized compounds were evaluated against five phytopathogens fungi (Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani) using the mycelium growth rate method. Available at: [Link]

-

In the crop protection industry, more than 50% of the pesticides launched in the last two decades have been fluorinated. In addition, around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds. Available at: [Link]

-

The molecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole (G2), an antiprotozoa with poor aqueous solubility, with 2-hydroxypropyl-α-cyclodextrin (HPαCD), methyl-β-cyclodextrin (MβCD) and 2-hydroxypropyl-β-cyclodextrin (HPβCD) were examined. Available at: [Link]

- The traditional method for synthesizing trifluoromethyl substituted benzimidazole mainly comprises the following steps: 1) condensation reaction of o-amino aniline with trifluoroacetic acid or trifluoroacetic aldehyde; 2) reductive cyclization reaction of o-nitroaniline and trifluoroacetic acid; 3) direct trifluoromethylation reaction of benzimidazole and trifluoromethyl reagent; 4) electrochemical or periodicium compounds promote the cyclization of fluoroamidines.

-

The mechanism of action of benzimidazole fungicides primarily involves the inhibition of fungal hyphal division and the obstruction of spindle fiber formation during cell mitosis by binding to the microtubule proteins of spindle fibers, effectively suppressing the reproduction and growth of pathogens and achieving antibacterial effects. Available at: [Link]

- It has been found that the substituted benzimidazoles according to the invention generally possess physiological activity, viz. as insecticides, herbicides, fungicides etc. Certain of the compounds are especially active as insecticides, especially against caterpillars.

- A kind of synthetic method of 5-difluoromethoxy-2-mercapto-1H-benzimidazole is to take 4-difluoromethoxy-o-phenylenediamine as the main starting material, and alkali and carbon disulfide in water solvent The reaction is carried out, and the target product 5-difluoromethoxy-2-mercapto-1H-benzimidazole is prepared by controlling the two-stage process conditions of the condensation reaction and the cyclization reaction.

-

A series of twenty-two new trifloromethyl benzimidazole derivatives were prepared based on azide and DCC coupling of 2-(2-(trifluoromethyl)-1H-benzoimidazol-1-yl) ethanoic acid derivatives with amino acids to give the amino acid esters. Available at: [Link]

-

Benzimidazoles are very effective compounds with respect to their bacteria inhibitory activity. Biochemical and pharmacological studies have showed that these molecules are effective against various strains of microorganisms. Some benzimidazole compounds inhibit the biosynthesis of ergosterol, required in the cell membrane of fungi and protozoa and a useful target for antifungal drugs. Available at: [Link]

-

The extensive toxicological consequences of heterocyclic compounds extend beyond human health to ecosystems. These compounds significantly threaten aquatic and terrestrial creatures, including marine species, soil organisms, and plants. Available at: [Link]

-

This study aimed at evaluating the chronic and acute toxicity of dichlofluanid, an antifouling biocide, on marine invertebrates. Available at: [Link]

-

5,7-dichloro-4-(2,4,5-trichlorophenoxy)-2-(trifluoromethyl)-1H-benzimidazole | C14H4Cl5F3N2O | CID 173917 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. Available at: [Link]

-

5,6-Dichloro-1H-benzimidazole | C7H4Cl2N2 | CID 331775 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. Available at: [Link]

-

5,6-Dimethyl-2-trifluoromethylbenzimidazole | C10H9F3N2 | CID 15725 - structure, chemical names, physical and chemical properties, classification, patents, literature, biological activities, safety/hazards/toxicity information, supplier lists, and more. Available at: [Link]

-

Biochemical studies on the mechanism of action of benzimidazole compounds have shown that the antimitotic action of MBC in fungi is probably mediated via binding to fungal tubulin. Available at: [Link]

-

The evolution of herbicide-resistant weeds is a major concern in the corn-and soybean-producing Pampas region of Argentina, where growers predominantly plant glyphosate-resistant crop varieties and depend heavily on glyphosate for weed control. Available at: [Link]

-

The introduction of 2,4-dichlorophenoxy acetic acid (2, 4-D) in the 1940s marked an important new dimension in weed management. Available at: [Link]

-

Despite the need to develop new herbicides with different modes of action, due to weed resistance, many important classes of compounds have been studied poorly for this purpose. Benzoxazoles are considered privileged structures because of their biological activities, but their phytotoxic activities have not received a lot of attention until now. Available at: [Link]

-

The objective of this study was to evaluate if the maximum values (MVs) for pesticides in surface freshwater included in CONAMA directive 357/2005 are safe for aquatic biota, comparing them with ecotoxicology data published in the literature. Available at: [Link]

-

Emerging contaminants (ECs), also known as contaminants of emerging concern (CECs), are defined as synthetic or naturally occurring chemicals or biological agents that are not commonly monitored in the environment but have the potential to enter the environment and cause known or supposed adverse ecological and human health effects. Available at: [Link]

-

Benzimidazole and benzimidazole derivatives play an important role in controlling various fungal pathogens. The benzimidazoles are also used to treat nematode and trematode infections in humans and animals. It acts by binding to the microtubules and stopping hyphal growth. Available at: [Link]

Sources

- 1. US3531495A - 2-trifluoromethylbenzimidazoles - Google Patents [patents.google.com]

- 2. 4,5,6,7-tetrachloro-2-(trifluoromethyl)-1H-benzimidazole | C8HCl4F3N2 | CID 75357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzimidazole-6-carbonitrile, 4,5-dichloro-2-(trifluoromethyl)- | C9H2Cl2F3N3 | CID 198639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzoxazoles as novel herbicidal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Safety Results Crop Protection Products | Bayer Global [bayer.com]

- 7. CN113429349A - Preparation method of heterogeneous catalytic 2-trifluoromethyl substituted benzimidazole compound - Google Patents [patents.google.com]

- 8. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 9. Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Functionalization of 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole

Executive Summary & Strategic Importance

The 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole scaffold (CAS: 2338-25-2) represents a "privileged structure" in medicinal chemistry. Its significance lies in the synergistic combination of the lipophilic, electron-withdrawing trifluoromethyl (

Key Technical Advantages:

-

Bioisosterism: The

group acts as a metabolically stable bioisostere for methyl or isopropyl groups, significantly altering the pKa (~8.8–9.2) and enhancing membrane permeability. -

Uncoupling Activity: This specific core is a known uncoupler of oxidative phosphorylation and an ion channel modulator, making it a critical intermediate for antimicrobial and antiparasitic drug discovery.

This guide details the synthesis of this core via modified Phillips condensation, comparing classical thermal methods with modern microwave-assisted protocols.

Retrosynthetic Analysis

To design a robust synthesis, we must deconstruct the target molecule to its most stable precursors. The disconnection approach reveals that the imidazole ring is best formed late-stage via the condensation of a 1,2-diamine with a trifluoroacetic acid equivalent.

Figure 1: Retrosynthetic disconnection showing the convergence of the halogenated diamine and the trifluoroacetyl donor.

Synthetic Methodologies

Method A: Classical Thermal Cyclocondensation (The Phillips Condensation)

This method relies on the high acidity of trifluoroacetic acid (TFA) to act as both the solvent and the reagent. The presence of electron-withdrawing chlorine atoms on the diamine reduces the nucleophilicity of the amino groups, requiring vigorous conditions.

Reagents:

-

4,5-Dichloro-1,2-phenylenediamine (1.0 eq)

-

Trifluoroacetic acid (TFA) (Excess, typically 10-15 eq)

-

4N Hydrochloric acid (Catalytic, optional for rate enhancement)

Protocol:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4,5-dichloro-1,2-phenylenediamine (10 mmol, 1.77 g) in TFA (15 mL).

-

Reflux: Attach a reflux condenser with a drying tube (CaCl₂). Heat the mixture to reflux (approx. 75–80 °C) for 6–8 hours.

-

Critical Insight: The reaction proceeds via a mono-trifluoroacetyl intermediate. If TLC indicates the intermediate persists, add 4N HCl (2 mL) to promote the dehydration/cyclization step.

-

-

Quenching: Cool the reaction mixture to room temperature. Pour the solution slowly onto crushed ice (100 g) with vigorous stirring.

-

Neutralization: Carefully adjust the pH to ~7–8 using saturated sodium bicarbonate (

) solution. The product will precipitate as a solid. -

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water (7:3).

Validation Point:

-

TLC Mobile Phase: Ethyl Acetate:Hexane (3:7).

-

Observation: The diamine starting material (polar) will disappear; the benzimidazole product (less polar due to ring closure) will move with a higher Rf (approx 0.5–0.6).

Method B: Microwave-Assisted Synthesis (Green Chemistry Approach)

Microwave irradiation significantly accelerates the rate-determining step (cyclodehydration) by direct dielectric heating of the polar transition state.

Reagents:

-

4,5-Dichloro-1,2-phenylenediamine (1.0 eq)

-

Trifluoroacetic acid (2.0 eq)

-

Polyphosphoric acid (PPA) or catalytic Er(OTf)₃ (optional support)

Protocol:

-

Mix the diamine (2 mmol) and TFA (4 mmol) in a microwave-safe vial.

-

Irradiate at 120 °C for 10–15 minutes (Power: 150-200 W).

-

Cool and neutralize with

as in Method A. -

Extract with ethyl acetate if no precipitate forms immediately.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The electron-withdrawing

Figure 2: Step-wise mechanistic pathway. The Rate Determining Step (RDS) is the cyclodehydration, often requiring heat or Lewis acid catalysis.

Data Presentation & Characterization

Successful synthesis must be validated against established physicochemical properties.

Table 1: Comparative Efficiency of Methods

| Parameter | Method A (Thermal Reflux) | Method B (Microwave) |

| Reaction Time | 6 – 12 Hours | 10 – 20 Minutes |

| Solvent | Excess TFA (Corrosive) | Minimal / Solvent-Free |

| Yield | 65 – 75% | 85 – 92% |

| Purity (Crude) | Moderate (Requires Recrystallization) | High |

Table 2: Expected Spectral Characteristics

| Technique | Parameter | Expected Value / Signal | Interpretation |

| ¹H NMR | Chemical Shift ( | 7.8 – 8.2 ppm (s, 2H) | Aromatic protons (C4, C7). Singlet due to symmetry. |

| ¹H NMR | Chemical Shift ( | 13.5 – 14.0 ppm (br s, 1H) | Imidazole -NH (Exchangeable with |

| ¹⁹F NMR | Chemical Shift ( | -62 to -65 ppm (s, 3F) | Characteristic |

| IR | Wavenumber ( | 3300 – 3400 | N-H stretching (Broad). |

| IR | Wavenumber ( | 1100 – 1200 | C-F stretching (Strong). |

| MS (ESI) | m/z | 254 / 256 / 258 |

Functionalization (N-Alkylation)

The N-H proton of the 2-trifluoromethyl benzimidazole is relatively acidic (pKa < 10) due to the electron-withdrawing nature of the

Protocol:

-

Dissolve the synthesized benzimidazole (1 eq) in anhydrous DMF or Acetone.

-

Add Potassium Carbonate (

, 2 eq) as a base. Stir for 15 min. -

Add the alkyl halide (R-X, 1.1 eq) dropwise.

-

Stir at RT (or 60°C for unreactive halides) for 2–4 hours.

-

Note: Regioselectivity issues may arise if the 5,6-positions were unsymmetrical (e.g., 5-chloro-6-fluoro), but with 5,6-dichloro, the tautomers are identical, yielding a single N-alkylated product isomer.

References

-

Phillips, M. A. (1928). "The Formation of 2-Substituted Benzimidazoles." Journal of the Chemical Society. The foundational text for acid-catalyzed benzimidazole synthesis.

-

Nardi, M., et al. (2022).[1] "Highly Efficient Synthesis of Benzimidazoles Using Microwave Irradiation." Preprints.org. Describes the green chemistry approach and catalyst use.

-

Küçükbay, H. (2017).[2][3] "Microwave-Assisted Synthesis of Benzimidazoles: An Overview." Journal of the Turkish Chemical Society. Comprehensive review of microwave protocols.

-

Tonelli, M., et al. (2010). "Benzimidazole derivatives as a new class of potential antimicrobial agents."[4][5] ResearchGate / Bioorganic & Medicinal Chemistry. Discusses the biological activity and SAR of halogenated benzimidazoles.

-

PubChem Compound Summary. (2023). "5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole (CAS 2338-25-2)." National Library of Medicine. Physicochemical property data.

Sources

Methodological & Application

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole NMR spectroscopy analysis

Application Note: AN-NMR-56DC-CF3 Advanced NMR Characterization of 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole

Abstract

This application note provides a definitive protocol for the structural validation and purity assessment of 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole (DTFB) using high-field Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the compound's specific electron-withdrawing substitutions and rapid tautomeric equilibrium, standard acquisition parameters often yield suboptimal spectral resolution. This guide details optimized sample preparation in DMSO-d₆, specific acquisition parameters for ¹H, ¹³C, and ¹⁹F nuclei, and a mechanistic interpretation of the unique scalar couplings induced by the trifluoromethyl group.

Introduction & Chemical Context

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole is a critical pharmacophore found in antiparasitic agents, oxidative phosphorylation uncouplers, and agrochemical intermediates.[1]

-

Chemical Significance: The trifluoromethyl group at the C2 position significantly enhances lipophilicity while exerting a strong electron-withdrawing effect, lowering the pKₐ of the pyrrole-like NH proton compared to unsubstituted benzimidazole.

-

Analytical Challenge: The molecule exhibits annular tautomerism (proton migration between N1 and N3). On the NMR timescale at room temperature, this rapid exchange renders the molecule symmetric, making protons H4 and H7 chemically equivalent. Failure to recognize this symmetry often leads to misinterpretation of integration values and peak multiplicities.

Experimental Protocol

Reagents and Sample Preparation

-

Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d6) is the mandatory solvent.

-

Reasoning: The compound has poor solubility in CDCl₃. Furthermore, DMSO inhibits the rapid exchange of the acidic NH proton with trace water, allowing for the observation of the NH signal which is often lost in other solvents.

-

-

Concentration: 10–15 mg in 0.6 mL solvent (approx. 50–70 mM).

-

Internal Standard (Optional for qNMR): 1,3,5-Trimethoxybenzene (highly stable, distinct singlet at 6.1 ppm).

Acquisition Parameters (600 MHz equiv.)

| Parameter | ¹H NMR | ¹³C NMR | ¹⁹F NMR |

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) | zg (no decoupling) |

| Spectral Width | 20 ppm (-2 to 18) | 240 ppm (-10 to 230) | 100 ppm (-20 to -120) |

| Relaxation Delay (D1) | 2.0 sec | 2.0 sec | 2.0 sec |

| Scans (NS) | 16 | 1024 (due to splitting) | 16 |

| Temperature | 298 K (25°C) | 298 K (25°C) | 298 K (25°C) |

Critical Note: For ¹³C NMR, the CF₃ and C2 carbons split into quartets with low signal-to-noise ratios. A higher number of scans (NS > 1000) is required to distinguish the outer wings of these multiplets from baseline noise.

Structural Analysis & Logic

The Tautomeric Symmetry Effect

In solution, the proton on the nitrogen oscillates rapidly between N1 and N3. This creates a time-averaged plane of symmetry bisecting the C2-CF3 bond and the C5-C6 bond. Consequently, H4 and H7 become magnetically equivalent, appearing as a singlet (or a tightly coupled multiplet) rather than two distinct doublets.

Visualization of Workflow & Logic

Figure 1: Analytical workflow ensuring structural validation through multi-nuclear confirmation.

Spectral Data Interpretation

¹H NMR Data (DMSO-d₆, 298 K)

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Mechanistic Insight |

| 14.20 - 14.50 | Broad Singlet | 1H | NH (N1/N3) | Highly deshielded by the electron-withdrawing CF₃ and Cl groups. Broadening indicates residual exchange. |

| 8.15 | Singlet (s) | 2H | H4, H7 | Appears as a singlet due to fast tautomeric averaging and symmetry. |

| 3.32 | Singlet | - | H₂O (Solvent) | Residual water peak. |

| 2.50 | Quintet | - | DMSO (Solvent) | Residual solvent peak. |

¹³C NMR Data (Proton Decoupled)

The ¹³C spectrum is dominated by C-F scalar coupling (

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant ( | Assignment | Validation Check |

| 142.5 | Quartet ( | ~40 Hz | C2 (Imidazole) | Diagnostic peak. Must be a quartet. |

| 138.0 | Singlet | - | C3a, C7a | Bridgehead carbons. |

| 126.5 | Singlet | - | C5, C6 | Chlorinated carbons. |

| 118.5 | Quartet ( | ~270 Hz | CF₃ | Key Identity Marker. Large splitting confirms CF₃. |

| 116.0 | Singlet | - | C4, C7 | Aromatic CH. |

¹⁹F NMR Data

-

Shift: ~ -63.0 ppm[2]

-

Multiplicity: Singlet (sharp).

-

Utility: This is the most sensitive test for purity. Any additional peaks indicate fluorinated by-products (e.g., incomplete cyclization intermediates).

Troubleshooting & Anomalies

-

Issue: The NH peak is missing.

-

Cause: Solvent contains too much water, facilitating rapid proton exchange that broadens the peak into the baseline.

-

Solution: Use a fresh ampoule of DMSO-d₆ or add activated molecular sieves to the NMR tube 1 hour prior to acquisition.

-

-

Issue: H4 and H7 appear as broad humps or split signals.

-

Cause: The sample is at low temperature (< 273 K), slowing the tautomeric exchange rate (decoalescence).

-

Solution: Warm the probe to 300 K to restore the symmetric singlet.

-

References

-

PubChem. Compound Summary: 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole. National Library of Medicine. Available at: [Link]

-

Reich, H. J. Structure Determination Using Spectroscopic Methods: 13C-19F Coupling Constants. University of Wisconsin-Madison. Available at: [Link]

Sources

Crystal structure of 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole

Technical Application Note: Crystallographic Characterization of 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole (DTB)

Executive Summary

This guide details the protocols for the crystallization and X-ray diffraction (XRD) analysis of 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole (DTB) . DTB represents a class of highly substituted benzimidazoles often utilized as uncouplers of oxidative phosphorylation and as scaffolds in anthelmintic drug discovery.

The presence of electron-withdrawing chlorine and trifluoromethyl groups significantly alters the physicochemical profile of the benzimidazole core, specifically increasing acidity (lowering pKa) and lipophilicity. This guide addresses the specific challenges these properties pose for crystal growth, including solvent selection to prevent solvate formation and strategies to manage trifluoromethyl group disorder during structure refinement.

Chemical Context & Structural Significance

To successfully crystallize DTB, one must understand the competing intermolecular forces at play:

-

The Acidic Core: Unlike unsubstituted benzimidazole (pKa ~12.8), the electron-withdrawing effects of the 2-CF

and 5,6-Cl-

Implication: Avoid basic solvents (e.g., pyridine, amines) which may lead to unintentional deprotonation and salt formation rather than neutral crystal growth.

-

-

The Fluorine Effect: The -CF

group is bulky and lipophilic. It often introduces rotational disorder in the crystal lattice and can drive packing via weak C-F···H or F···F interactions. -

Halogen Bonding: The 5,6-dichloro substitution pattern introduces the potential for Type I or Type II halogen bonding (Cl···Cl or Cl···N), which can compete with the canonical N-H···N hydrogen bonding typical of benzimidazoles.

Experimental Protocols

Protocol A: Solubility Profiling & Solvent Selection

Objective: Identify a solvent system that solubilizes DTB at elevated temperatures but promotes supersaturation upon cooling/evaporation without forming stable solvates.

| Solvent Class | Specific Solvent | Solubility (RT) | Suitability | Notes |

| Protic Polar | Ethanol (EtOH) | Moderate | High | Good for H-bond driven assembly. |

| Protic Polar | Methanol (MeOH) | Moderate | High | High evaporation rate; risk of small crystals. |

| Aprotic Polar | Acetonitrile (MeCN) | High | Medium | Good for evaporation; check for MeCN solvates. |

| Non-Polar | Hexane/Heptane | Insoluble | Low | Use only as anti-solvent. |

| Chlorinated | Chloroform (CHCl | High | Medium | Good solubility; use in diffusion methods. |

Protocol B: Crystal Growth Strategies

Method 1: Slow Evaporation (Primary Screen)

-

Preparation: Dissolve 20 mg of pure DTB in 2.0 mL of Ethanol in a clean scintillation vial.

-

Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove nucleation sites (dust).

-

Incubation: Cover the vial with Parafilm®. Pierce 3-4 small holes with a 22G needle to restrict evaporation rate.

-

Conditioning: Place in a vibration-free environment at 20°C.

-

Observation: Monitor daily. Crystals should appear within 48–72 hours as prisms or needles.

Method 2: Vapor Diffusion (Optimization) Best for obtaining X-ray quality single crystals if evaporation yields microcrystals.

-

Inner Vial: Dissolve 15 mg DTB in 1.0 mL Tetrahydrofuran (THF) or Acetone.

-

Outer Reservoir: Add 3.0 mL of Pentane or Hexane (Anti-solvent).

-

Equilibration: Seal the outer vessel tightly. The volatile anti-solvent will diffuse into the inner vial, slowly lowering solubility and driving ordered nucleation.

Protocol C: X-Ray Data Collection & Refinement

-

Mounting: Select a crystal with defined faces (approx. 0.2 x 0.2 x 0.1 mm). Mount on a Kapton loop using perfluoropolyether oil (e.g., Fomblin®) to minimize background and prevent hydration/oxidation.

-

Temperature: Collect data at 100 K using a cryostream.

-

Reasoning: Low temperature is critical to freeze the rotation of the -CF

group, reducing thermal ellipsoids and allowing for precise bond length determination.

-

-

Resolution: Aim for 0.8 Å or better to resolve the C-F bond lengths accurately (typically 1.32–1.35 Å).

Structural Analysis & Logic Flow

The following diagram illustrates the critical decision pathways for solving the DTB structure, emphasizing the handling of common benzimidazole crystallographic issues.

Figure 1: Decision workflow for the crystallization and structural determination of DTB.

Predicted Structural Motifs (Data Analysis Guide)

When analyzing the solved structure, researchers should validate the model against these established benzimidazole motifs:

1. Primary Hydrogen Bonding (The Dimer): Benzimidazoles typically form centrosymmetric dimers via N–H···N hydrogen bonds.

-

Expectation: Look for the imidazole N-H (donor) of Molecule A bonding to the imidazole N (acceptor) of Molecule B.

-

Graph Set Notation:

or chains

2. Halogen Interactions:

-

Cl···Cl Interactions: Inspect distances < 3.5 Å between chlorine atoms of adjacent layers. This often stabilizes 3D stacking.

-

F-Interactions: The -CF

group rarely participates in strong H-bonds but acts as a steric wall. Look for weak C-H···F contacts that may organize the lattice in the absence of strong donors.

3. Tautomerism:

-

While 2-substituted benzimidazoles can exist in two tautomeric forms (H on N1 vs N3), in the crystal state, the proton is usually localized on one nitrogen, stabilized by the intermolecular H-bond network. The -CF

group's electron withdrawal may favor the tautomer that maximizes dipole alignment.

References

- Desiraju, G. R. (1989). Crystal Engineering: The Design of Organic Solids. Elsevier.

-

Aakeröy, C. B., et al. (2015). "Halogen bonding: the sigma-hole." IUCrJ, 2(5). Link (Context for Cl...Cl interactions in halogenated heterocycles).

- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press.

-

Cambridge Crystallographic Data Centre (CCDC). "Benzimidazole Structural Motifs." (General reference for benzimidazole packing tendencies). Link

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole as a kinase inhibitor

Application Note: Characterizing 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole (DTB) as a Kinase Inhibitor Scaffold

Executive Summary & Strategic Rationale

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole (referred to herein as DTB ) represents a "privileged scaffold" in medicinal chemistry. While historically categorized as a mitochondrial uncoupler (protonophore), its structural properties make it an ideal Fragment-Based Drug Discovery (FBDD) starting point for ATP-competitive kinase inhibition.

The benzimidazole core mimics the purine ring of ATP, allowing it to anchor to the kinase hinge region via hydrogen bonding. The 5,6-dichloro substitution pattern provides halogen bonding capabilities and fills hydrophobic pockets, while the 2-trifluoromethyl (CF3) group enhances lipophilicity and metabolic stability, often targeting the "gatekeeper" region or the hydrophobic back-pocket of the kinase active site.

This guide details the protocols for:

-

Validating DTB binding via Thermal Shift Assays (TSA).

-

Quantifying inhibition via ADP-Glo™ functional assays.

-

Crucial Counter-Screening: Distinguishing true kinase inhibition from mitochondrial toxicity (uncoupling artifacts).

Structural Mechanism of Action

To effectively utilize DTB, one must understand its binding mode. Most kinase inhibitors are Type I or Type II inhibitors that compete with ATP.

-

Hinge Binding: The N-H (donor) and N (acceptor) of the imidazole ring typically form hydrogen bonds with the backbone carbonyl and amide nitrogen of the kinase hinge region (e.g., residues connecting the N- and C-terminal lobes).

-

Hydrophobic Interactions: The 5,6-dichloro moiety targets the solvent-accessible region or specific hydrophobic pockets (e.g., Valine/Isoleucine residues).

-

The CF3 Effect: The trifluoromethyl group is bulky and electron-withdrawing. It significantly alters the pKa of the benzimidazole (making it more acidic) and probes the size of the "gatekeeper" pocket.

Visualizing the Interaction Landscape

Figure 1: Mechanistic interaction map of DTB within the kinase ATP pocket and potential off-target risks.

Experimental Protocols

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Objective: Rapidly validate direct physical binding of DTB to the target kinase protein (e.g., CK2, DYRK1A, or VRK1) independent of enzymatic activity.

Materials:

-

Recombinant Kinase Domain (purity >90%).

-

Sypro Orange Dye (5000x stock).

-

DTB (10 mM stock in DMSO).

-

qPCR System (e.g., Roche LightCycler or Bio-Rad CFX).

Workflow:

-

Buffer Prep: Prepare Kinase Buffer (typically 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl2). Note: Avoid DTT if possible, as it can interfere with some dyes, though TCEP is a safe alternative.

-

Master Mix:

-

Protein: Final conc. 2–5 µM.

-

Sypro Orange: Final conc. 5x.

-

Buffer: To volume.

-

-

Compound Addition:

-

Add 1 µL of DTB (various concentrations) to 19 µL of Master Mix.

-

Control: DMSO only (Reference Tm).

-

-

Thermal Ramp:

-

Ramp from 25°C to 95°C at 0.5°C/minute.

-

Record Fluorescence (Ex 470nm / Em 570nm).

-

Data Analysis:

Calculate the Melting Temperature (

- : Indicates significant binding/stabilization.

- : Indicates protein destabilization (potential aggregation or unfolding).

Protocol B: ADP-Glo™ Functional Kinase Assay

Objective: Quantify the

Scientific Logic:

This assay couples kinase activity (ATP

Step-by-Step Procedure:

-

Reaction Assembly (384-well plate, white):

-

Kinase/Substrate Mix (5 µL): Dilute kinase (e.g., 10 ng/well) and peptide substrate in 1x Reaction Buffer.

-

Compound Addition (2.5 µL): Add DTB serial dilutions (e.g., 100 µM down to 1 nM). Incubate for 10 min at RT to allow hinge binding.

-

ATP Start (2.5 µL): Add ultra-pure ATP (at

concentration for the specific kinase). -

Incubation: 60 minutes at Room Temperature.

-

-

ADP Depletion (Step 1):

-

Add 10 µL of ADP-Glo™ Reagent .

-

Incubate 40 min.

-

Mechanism: Terminates kinase reaction and depletes remaining unconsumed ATP.

-

-

Detection (Step 2):

-

Add 20 µL of Kinase Detection Reagent .

-

Incubate 30 min.

-

Mechanism: Converts generated ADP back to ATP, then to light via Luciferase/Luciferin.

-

-

Readout:

-

Measure Luminescence (RLU) on a multimode plate reader (0.5–1.0 sec integration).

-

Data Processing:

Plot RLU vs. log[DTB]. Fit to a sigmoidal dose-response curve (Variable Slope) to determine

| Parameter | Optimization Note |

| ATP Conc. | Must use |

| DMSO Tolerance | Keep final DMSO < 1%. Benzimidazoles are lipophilic; ensure solubility. |

| Substrate | Use generic substrates (e.g., Casein for CK2) or specific peptides. |

Critical Validation: The Mitochondrial Counter-Screen

The "False Positive" Trap: 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole is structurally related to FCCP and TTFB , known protonophores. In cell-based assays, DTB can uncouple oxidative phosphorylation, leading to ATP depletion.

-

Observation: Cell death or reduced proliferation.

-

Reality: The cells died from metabolic collapse, not kinase inhibition.

Validation Protocol (Seahorse XF Assay or Oxygen Consumption):

-

Treat cells (e.g., HeLa or HEK293) with DTB at the kinase

concentration. -

Measure Oxygen Consumption Rate (OCR) .

-

Result Interpretation:

-

Kinase Inhibitor Profile: No immediate spike in OCR. Gradual changes consistent with pathway inhibition.

-

Uncoupler Profile: Immediate, sharp spike in OCR (maximal respiration) followed by a crash, independent of ATP synthase inhibition.

-

Decision Logic for Lead Optimization

Figure 2: Go/No-Go decision tree for validating benzimidazole kinase inhibitors.

References & Authority

-

Pinna, L. A., & Ruzzene, M. (1996). "How do protein kinases recognize their substrates?" Biochimica et Biophysica Acta (BBA). (Discusses the structural basis of kinase inhibition, relevant to benzimidazole hinge binding).

-

Pagano, M. A., et al. (2008). "Optimization of protein kinase CK2 inhibitors derived from 4,5,6,7-tetrabromobenzimidazole." Journal of Medicinal Chemistry. Link (Establishes the benzimidazole/benzotriazole scaffold for kinase inhibition).

-

Ilivicky, J., & Casida, J. E. (1969). "Uncoupling action of 2,4-dinitrophenols, 2-trifluoromethylbenzimidazoles and certain other pesticide chemicals upon mitochondria from different sources." Biochemical Pharmacology. Link (The definitive source on the uncoupling activity of 5,6-dichloro-2-trifluoromethylbenzimidazole).

-

Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link (Standard industry protocol for the described functional assay).

-

Niesen, F. H., Berglund, H., & Vedadi, M. (2007). "The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability." Nature Protocols. Link (Protocol source for TSA).

Application Note: Formulation and Handling of 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole (DCFB)

[1]

Executive Summary & Scientific Context

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole (CAS: 2338-25-2), often abbreviated as DCFB, is a potent bioactive small molecule. Structurally, it belongs to the class of halogenated benzimidazoles, sharing pharmacophore features with anthelmintics (e.g., albendazole) and mitochondrial uncouplers (e.g., substituted benzimidazoles like TTFB).

Research Applications:

-

Mitochondrial Uncoupling: Acts as a protonophore, dissipating the mitochondrial membrane potential (

).[1] -

Antimicrobial/Antiprotozoal: Exhibits significant activity against Giardia intestinalis, Trichomonas vaginalis, and certain resistant bacterial strains.[1]

-

Oncology: Investigated as a scaffold for inhibiting specific kinase pathways or inducing metabolic stress in cancer cells.[1]

The Formulation Challenge:

While DCFB possesses a moderate partition coefficient (LogP ~1.3–3.0 depending on the model), its high crystal lattice energy and lack of hydrogen bond donors (other than the single NH) result in poor aqueous solubility (< 1 mg/mL) . Furthermore, the electron-withdrawing trifluoromethyl (-CF

Physicochemical Profile & Solubility Logic

Understanding the molecule's behavior in solution is the prerequisite for reproducible data.[1]

| Property | Value / Characteristic | Implication for Formulation |

| Molecular Weight | ~255.02 g/mol | Small molecule; rapid diffusion.[1] |

| pKa (Acidic) | ~5.3 (Imidazolic NH) | CRITICAL: At pH 7.4, DCFB exists primarily as an anion ( |

| LogP | ~1.32 (Experimental) | Moderately lipophilic.[1] Crosses membranes easily but requires co-solvents for concentrated stocks.[1] |

| Melting Point | ~170–175 °C | High lattice energy requires vigorous mixing or heat during initial stock preparation.[1] |

| Stability | High | The C-F and C-Cl bonds are metabolically stable; resistant to hydrolysis.[1] |

Diagram 1: Solubility & Ionization Equilibrium

The following diagram illustrates the pH-dependent solubility switch of DCFB, guiding buffer selection.

Figure 1 Caption: Ionization logic of DCFB. To maintain solubility in aqueous buffers, pH must be kept > 6.[1]0. Acidification drives the equilibrium toward the insoluble neutral species.[1]

Protocol A: Preparation of Stock Solutions (In Vitro)

Purpose: Creating a stable, high-concentration master stock for cell culture or enzymatic assays.[1]

Reagents

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous, cell-culture grade (≥99.9%).[1]

-

Vessel: Amber glass vials (DCFB is potentially light-sensitive; amber glass prevents photodegradation).[1]

Methodology

-

Weighing: Weigh an appropriate amount of DCFB powder (e.g., 2.55 mg for a 10 mM stock in 1 mL).

-

Solvation: Add DMSO. Do not use water or PBS at this stage.[1]

-

Dissolution: Vortex vigorously for 30–60 seconds. If crystals persist, sonicate in a water bath at 37°C for 5 minutes.

-

Note: The solution should be perfectly clear and colorless to pale yellow.[1]

-

-

Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Stable for >6 months.

Dilution into Assay Media (The "Crash" Technique)

When adding the DMSO stock to cell culture media (pH 7.4):

-

Step 1: Ensure the culture media is buffered (HEPES or Bicarbonate) to maintain pH > 7.[1]

-

Step 2: Add the DMSO stock while vortexing the media (rapid dispersion).[1]

-

Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity.

-

Observation: At 10–100 µM final concentration, DCFB should remain soluble due to ionization at pH 7.4.[1]

Protocol B: Advanced Formulation for In Vivo Administration

Purpose: Creating a biocompatible vehicle for parenteral (IP/IV) or oral (PO) administration without using toxic levels of DMSO.[1]

The Gold Standard: Cyclodextrin Complexation Research confirms that Methyl-β-cyclodextrin (MβCD) or 2-Hydroxypropyl-β-cyclodextrin (HPβCD) significantly enhances the solubility and bioavailability of DCFB by forming inclusion complexes.

Formulation Decision Matrix

Figure 2 Caption: Decision tree for selecting the appropriate vehicle based on the route of administration and required bioavailability.

Detailed Protocol: Cyclodextrin Inclusion Complex

Reference Standard: Validated for benzimidazoles to improve antiprotozoal efficacy.

-

Vehicle Prep: Prepare a 20% (w/v) solution of HPβCD (Hydroxypropyl-beta-cyclodextrin) in sterile saline or PBS (pH 7.4).[1]

-

Drug Addition: Add DCFB powder to the cyclodextrin solution.

-

Target Ratio: 1:1 molar ratio is ideal, but excess CD (e.g., 1:5 drug:CD) ensures complete solubilization.[1]

-

-

Complexation: Stir magnetically at room temperature for 24 hours. The hydrophobic DCFB will slowly enter the CD cavity.[1]

-

Expedited Method: Sonicate for 30 mins, then stir for 4 hours.

-

-

Filtration: Filter through a 0.22 µm PVDF filter to remove any uncomplexed solid.[1]

-

Validation: The filtrate is now a soluble drug-CD complex ready for injection.

QC and Validation Methods

To ensure your formulation is accurate, use these validation steps:

-

UV-Vis Spectroscopy:

-

Precipitation Check (Light Scattering):

Safety & Handling

-

Mitochondrial Toxicity: DCFB is a protonophore.[1] It uncouples oxidative phosphorylation.[1] Handle with care. Accidental ingestion or absorption can cause hyperthermia and metabolic acidosis.[1]

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1] Handle powder in a fume hood to avoid inhalation.[1]

-

Waste: Dispose of as halogenated organic waste.

References

-

Physicochemical Properties & Identification

-

PubChem Compound Summary for CID 16738, 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole. National Center for Biotechnology Information (2023).[1]

-

-

Cyclodextrin Complexation & Bioactivity

-

Benzimidazole Formulation Strategies

-

Torrado, J.J., et al. (2008).[1] "Formulation of Albendazole and related benzimidazoles for improved bioavailability." International Journal of Pharmaceutics.

-

(Representative mechanism citation)

-

-

General Solubility Data

Sources

- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CAS 2338-25-2: 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimi… [cymitquimica.com]

- 4. solubilityofthings.com [solubilityofthings.com]

Application Note: Cyclodextrin Complexation of 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole

[1][2][3]

Executive Summary

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole (referred to herein as DTB ) is a potent benzimidazole derivative exhibiting significant antiparasitic activity, particularly against Leishmania, Trypanosoma, and Trichinella species.[1][2] However, its therapeutic application is severely limited by its physicochemical profile: it is a Class II/IV compound (BCS) with extremely low aqueous solubility and high lipophilicity (logP > 3.5).[1][2]

This Application Note details the protocol for encapsulating DTB within

Mechanistic Insight: The Host-Guest Interaction

The complexation of DTB is driven by the hydrophobic effect and van der Waals forces. The success of the formulation depends on the geometric fit between the guest (DTB) and the host (CD) cavity.

-

The Guest (DTB): The benzimidazole core is planar, but the C2-position trifluoromethyl group adds significant 3D bulk and electrostatic repulsion.[1] The 5,6-dichloro substitution increases the width of the molecule.

-

The Host (CDs):

- -CD (Cavity ~5.7 Å): INCOMPATIBLE. The cavity is too narrow to accommodate the 5,6-dichloro-benzimidazole width.[1][2] Studies confirm this results in non-inclusion aggregates rather than solubilization.

-

-CD Derivatives (Cavity ~7.8 Å): OPTIMAL. The cavity width accommodates the substituted aromatic ring.[1]

-

HP-

-CD: Forms a "partial inclusion" complex where the benzimidazole ring resides in the cavity while the bulky -CF -

M-

-CD: Often yields higher binding constants (

-

Diagram 1: Molecular Interaction & Equilibrium

The following diagram illustrates the thermodynamic equilibrium and the exclusion of

Caption: Schematic of DTB complexation. Note the critical failure pathway with

Materials & Equipment

Reagents

-

API: 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole (Purity >98%).[1][2]

-

Host 1: 2-Hydroxypropyl-

-cyclodextrin (HP- -

Host 2: Randomly Methylated

-cyclodextrin (M- -

Solvents: Methanol (HPLC grade), Milli-Q Water, Ethanol (absolute).[1][2]

Equipment

Protocol 1: Phase Solubility Study (Higuchi-Connors)[2][3][4][5]

This protocol determines the Stability Constant (

Step-by-Step Procedure:

-

Preparation of CD Solutions: Prepare a series of aqueous HP-

-CD solutions with concentrations ranging from 0 to 15 mM (e.g., 0, 2.5, 5.0, 7.5, 10.0, 12.5, 15.0 mM) in 10 mL vials.-

Note: Maintain constant ionic strength if necessary, though neutral water is usually sufficient for DTB.[2]

-

-

Addition of DTB: Add excess solid DTB (approx. 5–10 mg) to each vial. The solution must remain turbid (saturated) throughout the experiment.

-

Equilibration: Seal vials and shake at 25°C ± 0.5°C for 48 hours .

-

Why 48h? Benzimidazoles are slow to equilibrate due to high crystal lattice energy. Shorter times (24h) often yield underestimated solubility data.[1]

-

-

Filtration: Filter an aliquot from each vial using a 0.45 µm nylon filter. Discard the first 1 mL of filtrate to account for filter adsorption.

-

Quantification: Dilute the filtrate with Methanol (1:1 v/v) to ensure the complex dissociates and DTB remains soluble for detection. Measure UV absorbance at 292 nm.

-

Calculation: Plot Molar Concentration of DTB Solubilized (

) (y-axis) vs. Molar Concentration of CD (Calculate

using the slope of the linear portion:

Protocol 2: Preparation of Solid Inclusion Complexes

For formulation development, you must convert the equilibrium solution into a stable solid.

Method A: Freeze-Drying (Lyophilization) – Gold Standard

Best for: Amorphous product, highest solubility, and fast dissolution.[1][2]

-

Dissolution: Dissolve HP-

-CD (molar equivalent 1:1 or 1:2 based on Protocol 1 results) in distilled water. -

Complexation: Add DTB dissolved in a minimum amount of Ethanol or Acetone to the aqueous CD solution while stirring.

-

Ratio: 1:1 Molar Ratio is standard.

-

-

Equilibration: Stir for 24 hours. The organic solvent helps DTB enter the cavity initially.

-

Evaporation: Remove the organic co-solvent using a rotary evaporator (vacuum, 40°C) until the volume is reduced to the aqueous phase only.

-

Filtration: Filter (0.45 µm) to remove any uncomplexed drug.

-

Freezing: Freeze the clear solution at -80°C.

-

Lyophilization: Lyophilize for 48 hours. Result is a fluffy white powder.

Method B: Kneading (Slurry Method) – Scalable

Best for: Large scale, lower cost, but lower amorphous character.[2]

-

Paste Formation: Place HP-

-CD in a mortar.[1][2] Add a small volume of water/ethanol (1:1) to form a thick paste.[2] -

Incorporation: Slowly add the equimolar amount of DTB powder to the paste.

-

Kneading: Grind vigorously with a pestle for 45–60 minutes. The paste may dry out; add drops of solvent to maintain consistency.

-

Drying: Dry the paste in an oven at 40°C for 24 hours.

-

Pulverization: Sieve the dried mass through a 100-mesh screen.

Diagram 2: Experimental Workflow

Caption: Decision tree for complex preparation. Lyophilization is preferred if Kneading fails to produce a fully amorphous complex.[2]

Characterization & Validation Criteria

To confirm that DTB is inside the cavity and not just physically mixed, you must observe specific physicochemical shifts.

| Technique | Observation in Physical Mixture | Observation in Inclusion Complex | Mechanism |

| DSC (Thermal) | Sharp endothermic peak at DTB melting point (~220-240°C, verify specific polymorph).[1][2] | Disappearance or broadening of the melting peak. | Drug is molecularly dispersed/amorphous within CD. |

| FTIR (Vibrational) | Sharp bands for -NH (3100 cm⁻¹) and C-F stretching.[1][2] | Shift or suppression of -NH and C-F bands. | Restriction of vibration due to H-bonding inside the cavity.[1] |

| XRD (Crystallinity) | Sharp diffraction peaks (crystalline).[1] | Diffuse halo pattern (Amorphous).[1] | Loss of crystal lattice structure. |

| ¹H-NMR | Normal chemical shifts. | Upfield shift of inner cavity protons (H3, H5 of CD) and aromatic protons of DTB. | Shielding effect of the CD cavity. |

Troubleshooting & Optimization

-

Low Binding Constant (

):-

Cause: The -CF

group might be repelling the hydration shell too strongly or the cavity is too polar. -

Solution: Switch from HP-

-CD to Randomly Methylated

-

-

Precipitation during Lyophilization:

-

Cause: Ethanol evaporated too fast, leaving insoluble DTB behind before it complexed.[2]

-

Solution: Use a co-evaporation step (Rotavap) to remove ethanol slowly while maintaining temperature at 40°C, ensuring the drug transfers to the CD in the aqueous phase before freezing.

-

-

Stoichiometry Issues:

-

If the phase solubility diagram curves upward (

type), you have a 1:2 complex. You must adjust your preparation ratio to 1:2 (Drug:CD) to ensure full solubilization.

-

References

-

Salinas-Jazmín, N., et al. (2012). "Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity."[1][2] Carbohydrate Polymers.

-

Higuchi, T., & Connors, K. A. (1965). "Phase-solubility techniques."[2][3] Advances in Analytical Chemistry and Instrumentation. (The foundational text for the solubility protocol).

-

Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development."[2] Journal of Pharmacy and Pharmacology.

-

Palomares-Alonso, F., et al. (2011). "2-(trifluoromethyl)-1H-benzimidazole/2-hydroxypropyl-β-cyclodextrin association: Characterization, molecular modeling studies, and in vivo anthelminthic activity."[1][2][4] Journal of Pharmaceutical and Biomedical Analysis. (Provides comparative data for trifluoromethyl-benzimidazole derivatives).

Sources

- 1. Diversity in the supramolecular interactions of 5,6-dichloro-2-(trifluoromethyl)-1H-benzimidazole with modified cyclodextrins: Implications for physicochemical properties and antiparasitic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 2338-25-2: 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimi… [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Studies on 6-chloro-5-(1-naphthyloxy)-2-(trifluoromethyl)-1H-benzimidazole/2-hydroxypropyl-β-cyclodextrin association: Characterization, molecular modeling studies, and in vivo anthelminthic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Strategies for Improving the Solubility of 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole

Welcome to the dedicated technical support guide for 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming the inherent low aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and step-by-step protocols to successfully formulate this promising molecule for your in vitro and in vivo experimental needs.

Understanding the Challenge: Physicochemical Properties

5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole is a crystalline solid, appearing white to off-white.[1] Its molecular structure, characterized by a benzimidazole core with dichloro and trifluoromethyl substitutions, contributes to its significant lipophilicity and limited ability to form hydrogen bonds with water, resulting in poor aqueous solubility.[1][2] This low solubility can be a significant hurdle in obtaining the desired concentrations for biological assays and can impact bioavailability in preclinical studies.[3]

Frequently Asked Questions (FAQs)

Q1: Why does my 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole precipitate when I dilute my DMSO stock solution in aqueous buffer?

This is a common observation for poorly soluble compounds. Benzimidazoles and their derivatives are generally non-polar and exhibit limited solubility in water.[4][5] While highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO), upon introduction to an aqueous environment, the DMSO is diluted, and the compound crashes out of the solution as it can no longer be maintained in a solubilized state.

Q2: What is the most straightforward initial approach to try and improve the solubility?

The simplest first step is to determine the lowest effective concentration for your assay that remains soluble.[4] If higher concentrations are necessary, optimizing the concentration of a co-solvent like DMSO is a primary strategy. While a final DMSO concentration of up to 5% can significantly enhance solubility, it is crucial to keep it below 1%, and ideally below 0.5%, for most cell-based assays to avoid solvent-induced artifacts.[4]

Q3: Can I use pH modification to improve the solubility of this compound?

Yes, pH adjustment can be an effective strategy for ionizable compounds.[6][7] Benzimidazoles possess a basic functional group that can be protonated at acidic pH.[8][9] This ionization increases the molecule's polarity and, consequently, its aqueous solubility. It is recommended to determine the pKa of 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole to identify the optimal pH range for solubilization. For many benzimidazoles, a decrease in pH leads to an increase in solubility.[8][9] However, the maximum achievable solubility through pH adjustment alone may be limited.[8]

Q4: What are cyclodextrins, and how can they help with solubility?

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole, forming inclusion complexes.[6][10] This complexation effectively shields the hydrophobic drug from the aqueous environment, leading to a significant increase in its apparent water solubility.[10][11] A study has shown that 2-hydroxypropyl-β-cyclodextrin (HPβCD) and methyl-β-cyclodextrin (MβCD) can enhance the aqueous solubility of 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole.[10]

Troubleshooting Guide: From Problem to Protocol

This section provides a systematic approach to resolving common solubility issues encountered during your experiments.

Problem 1: Compound Precipitation in Aqueous Media

-

Probable Cause: The aqueous solubility of 5,6-Dichloro-2-(trifluoromethyl)-1H-benzimidazole has been exceeded.

-

Solution Workflow:

Caption: Decision workflow for addressing compound precipitation.

Experimental Protocols

This method determines the equilibrium solubility of a compound in a specific solvent.[12]

-